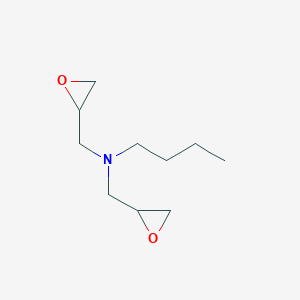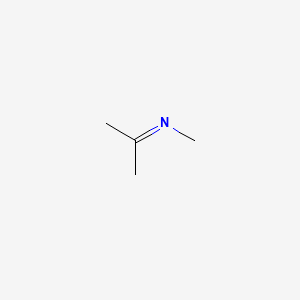![molecular formula C6H12S4Sn B14738176 1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane CAS No. 10368-98-6](/img/structure/B14738176.png)
1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,7,11-Tetrathia-6-stannaspiro[55]undecane is a chemical compound with a unique spiro structure that includes both sulfur and tin atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane typically involves the reaction of a suitable tin precursor with sulfur-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive sulfur and tin compounds.
化学反应分析
Types of Reactions
1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., Cl⁻, Br⁻) can be used to facilitate substitution reactions at the tin center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
科学研究应用
1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases that involve sulfur or tin metabolism.
Industry: The compound’s stability and reactivity make it useful in materials science, particularly in the development of new polymers or catalysts.
作用机制
The mechanism by which 1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The sulfur atoms can form strong bonds with metals, while the tin center can coordinate with ligands, influencing the compound’s reactivity and stability. These interactions can affect biological pathways, such as enzyme activity or protein folding, making the compound a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
1,5,7,11-Tetrathiaspiro[5.5]undecane: This compound is similar but lacks the tin atom, which significantly alters its chemical properties and reactivity.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain oxygen and sulfur atoms in their spiro structures, offering different reactivity profiles compared to 1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane.
Bis(1,3-oxathiane) spiranes: These compounds have both oxygen and sulfur atoms in their spiro units, providing unique stereochemistry and reactivity.
Uniqueness
This compound is unique due to the presence of the tin atom in its spiro structure. This tin center imparts distinct chemical properties, such as increased reactivity towards certain ligands and the ability to participate in unique coordination chemistry. This makes the compound particularly valuable in applications where tin’s chemical behavior is advantageous.
属性
CAS 编号 |
10368-98-6 |
|---|---|
分子式 |
C6H12S4Sn |
分子量 |
331.1 g/mol |
IUPAC 名称 |
1,5,7,11-tetrathia-6-stannaspiro[5.5]undecane |
InChI |
InChI=1S/2C3H8S2.Sn/c2*4-2-1-3-5;/h2*4-5H,1-3H2;/q;;+4/p-4 |
InChI 键 |
SIXSYOUILYOYAB-UHFFFAOYSA-J |
规范 SMILES |
C1CS[Sn]2(SC1)SCCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


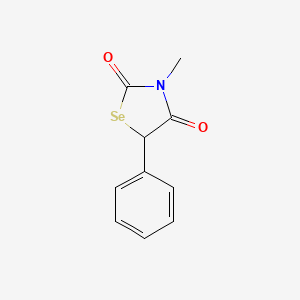
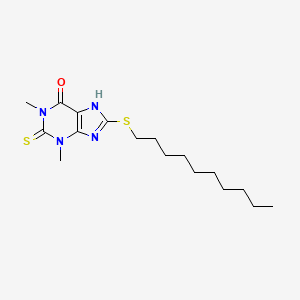
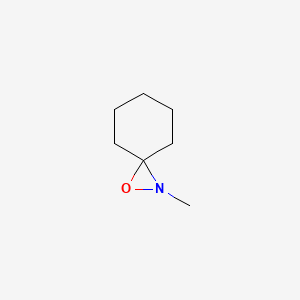
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
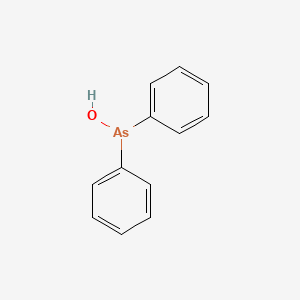
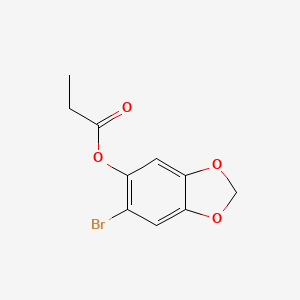
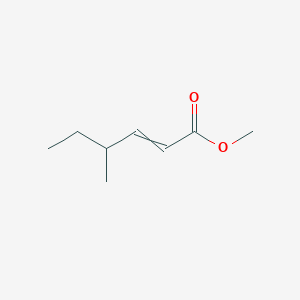

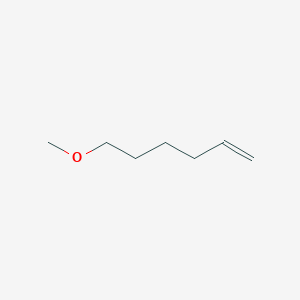
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
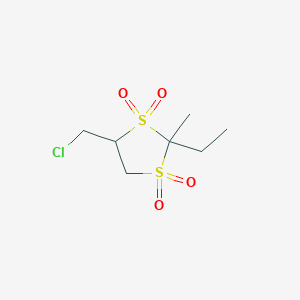
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)
